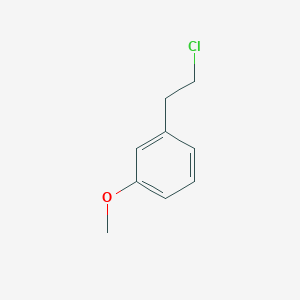

1-(2-Chloroethyl)-3-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYPCEPMUOKONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993768 | |

| Record name | 1-(2-Chloroethyl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73004-96-3 | |

| Record name | NSC75625 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Chloroethyl 3 Methoxybenzene

Established Synthetic Routes and Mechanistic Investigations

The synthesis of 1-(2-Chloroethyl)-3-methoxybenzene often relies on well-established reaction mechanisms in organic chemistry. These include methods for forming the aryl ether and for introducing the chloroethyl side chain.

Alkylation Reactions in the Formation of Aryl Ethers

The formation of the methoxy (B1213986) group on the benzene (B151609) ring is a classic example of an aryl ether synthesis. Aryl ethers are commonly synthesized through methods like the Williamson ether synthesis and the Ullmann condensation. numberanalytics.com

The Williamson ether synthesis is a widely used and straightforward method that involves the reaction of a phenoxide ion with an alkyl halide. numberanalytics.com In the context of this compound, this would involve a precursor such as 3-(2-chloroethyl)phenoxide reacting with a methylating agent. The reaction proceeds via an SN2 mechanism. numberanalytics.com

The Ullmann condensation offers an alternative, particularly for the synthesis of diaryl ethers, and involves a copper-catalyzed reaction between an aryl halide and an alcohol. numberanalytics.com Transition metal catalysts, including palladium and nickel, have also been developed for such cross-coupling reactions. numberanalytics.comgoogle.com

Recent advancements have also focused on dehydrogenative coupling as a more atom-efficient method for creating aryl ethers, avoiding the need for pre-functionalized starting materials. sioc-journal.cn

Analogous Chloromethylation and Halogenation Approaches to Chloroethylbenzene Derivatives

Introducing the chloroethyl group onto the anisole (B1667542) ring can be achieved through multi-step processes that often begin with a Friedel-Crafts acylation. For instance, anisole can be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). zbwhr.comtamu.edu This reaction introduces a chloroacetyl group to the aromatic ring. The methoxy group of anisole is an ortho-, para-director, meaning the incoming acyl group will predominantly add to the para position, and to a lesser extent, the ortho position. zbwhr.com

To obtain the desired meta-substituted product, one might start with a different precursor or utilize specific reaction conditions that favor meta-substitution. Following acylation, the ketone can be reduced to the corresponding alcohol, which is then converted to the chloride, for example, by using thionyl chloride. A similar multi-step synthesis is used to prepare 4-chloro-2-(chloromethyl)-1-methoxybenzene, where (5-chloro-2-methoxy-phenyl)-methanol is treated with thionyl chloride. chemicalbook.com

Development of Novel and Optimized Synthetic Strategies

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally friendly methods.

Exploration of Regioselective Synthesis Pathways for Substituted Phenyl Ethers

Achieving the specific 1,3-substitution pattern (meta-substitution) of this compound requires careful control of regioselectivity. The directing effects of substituents on the benzene ring are crucial. youtube.com For instance, an electron-donating group like a methoxy group typically directs incoming electrophiles to the ortho and para positions. zbwhr.com To achieve meta substitution, one might start with a molecule that has a meta-directing group, which is later converted to the desired substituent.

The regioselectivity of reactions can be influenced by various factors, including the choice of solvent and catalyst. For example, the electrophilic bromination of meta-substituted anilines shows that the polarity of the solvent can significantly affect the regiochemical outcome. thieme-connect.de Similar principles can be applied to control the substitution pattern during the synthesis of this compound.

Design and Implementation of Environmentally Benign Synthetic Protocols

There is a growing emphasis on developing "green" synthetic methods that reduce waste and avoid harsh reagents. For the synthesis of aryl ethers, this includes moving away from methods that require stoichiometric amounts of copper salts or other heavy metals. google.com The use of solid acid catalysts in Friedel-Crafts reactions is one such approach, offering easier separation and reusability of the catalyst. chemijournal.com

Solvent-free reaction conditions are another hallmark of green chemistry. chemijournal.com For instance, the alkylation of methimazole (B1676384) with 1,2-dichloroethane (B1671644) has been studied under various conditions, including solvent-free and refluxing in dry dichloroethane, to understand the reaction pathways and potential for greener synthesis. nih.govirb.hr

Catalytic Approaches to Facilitate Chloroethylbenzene Formation

Catalysis plays a pivotal role in modern organic synthesis. In the context of forming the chloroethylbenzene moiety, catalytic methods can offer higher efficiency and selectivity. The Friedel-Crafts reaction, a key step in introducing an acyl or alkyl group, is traditionally catalyzed by Lewis acids like AlCl₃. tamu.edu However, research into solid acid catalysts, such as M(IV) phosphotungstates, is ongoing to develop more sustainable alternatives. chemijournal.com These catalysts can be used in solvent-free conditions and are often reusable. chemijournal.com

Transition metal-catalyzed cross-coupling reactions are also powerful tools for forming C-C bonds. While often used for creating the aryl ether linkage, they can also be adapted for the alkylation of aromatic rings.

Reaction Pathways and Mechanistic Studies of 1 2 Chloroethyl 3 Methoxybenzene

Electrophilic Aromatic Substitution Reactions on the Methoxybenzene Ring

The methoxybenzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. msu.eduvaia.com

The regioselectivity of electrophilic aromatic substitution on 1-(2-chloroethyl)-3-methoxybenzene is primarily governed by the directing effects of the two substituents.

Methoxy Group (-OCH(_3)): The methoxy group is a powerful activating group and an ortho-, para-director. msu.eduminia.edu.eg It donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. libretexts.org

Chloroethyl Group (-CH(_2)CH(_2)Cl): The chloroethyl group is generally considered to be a weakly deactivating group due to the inductive effect of the chlorine atom. It is an ortho-, para-director.

Given the positions of the substituents, the potential sites for electrophilic attack are C2, C4, C5, and C6. The powerful ortho-, para-directing effect of the methoxy group will strongly favor substitution at the C2, C4, and C6 positions. The deactivating nature of the chloroethyl group will have a lesser influence. Therefore, the major products are expected to be the result of substitution at the positions ortho and para to the methoxy group.

The ratio of ortho to para isomers in electrophilic aromatic substitution can be influenced by the reaction conditions and the nature of the electrophile. libretexts.org For example, in the nitration of anisole (B1667542) (methoxybenzene), a mixture of ortho and para isomers is typically obtained. libretexts.org The steric bulk of the electrophile can also play a role; larger electrophiles may favor substitution at the less sterically hindered para position. youtube.com

Table 2: Expected Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence of Methoxy Group (at C3) | Directing Influence of Chloroethyl Group (at C1) | Overall Likelihood |

| C2 | Ortho (Favorable) | Ortho (Favorable) | High |

| C4 | Para (Favorable) | Meta (Unfavorable) | High (often major) |

| C5 | Meta (Unfavorable) | Para (Favorable) | Moderate |

| C6 | Ortho (Favorable) | Meta (Unfavorable) | High |

Elimination Reactions to Form Unsaturated Aromatic Intermediates

This compound can undergo elimination reactions, typically in the presence of a strong base, to form 3-vinylanisole. youtube.com This reaction, known as dehydrohalogenation, follows an E2 mechanism. libretexts.org

In the E2 mechanism, a strong base abstracts a proton from the carbon adjacent to the one bearing the chlorine atom (the (\beta)-carbon), while simultaneously, the chlorine atom leaves, and a double bond is formed between the (\alpha) and (\beta) carbons. libretexts.orglibretexts.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com For this elimination to occur, an anti-periplanar arrangement of the proton and the leaving group is preferred. libretexts.org The use of a strong, non-nucleophilic base can favor elimination over substitution.

Mechanistic Pathways of Dehydrohalogenation Processes

The dehydrohalogenation of this compound, which results in the formation of 3-methoxystyrene, can proceed through two distinct mechanistic routes: the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways. The prevailing mechanism is highly dependent on the reaction conditions.

The E2 mechanism is a concerted, single-step reaction. In this pathway, a base abstracts a proton from the carbon atom adjacent to the one bonded to the chlorine, while the chloride ion simultaneously departs. This process is favored by the use of strong, sterically hindered bases and is typically conducted in aprotic polar solvents. The rate of the E2 reaction is proportional to the concentrations of both the substrate and the base.

Conversely, the E1 mechanism is a two-step process. The initial and rate-determining step is the ionization of the carbon-chlorine bond to form a carbocation intermediate. This is followed by a rapid deprotonation of the adjacent carbon by a weak base or the solvent, leading to the formation of the double bond. The E1 pathway is promoted by polar protic solvents, which can stabilize the carbocation intermediate, and by the presence of weaker bases. While the methoxy group on the benzene (B151609) ring can influence carbocation stability, its effect is more pronounced at the benzylic position rather than on the beta-carbon of the chloroethyl group. It is important to note that nucleophilic substitution reactions (SN1 and SN2) are competitive with elimination, and reaction conditions are typically optimized to favor the desired dehydrohalogenation.

Factors Governing the Formation and Stability of Vinylic Products

The principal vinylic product from the dehydrohalogenation of this compound is 3-methoxystyrene. The formation and stability of this product are influenced by several key factors:

Regioselectivity: In the case of this compound, there is only one type of beta-hydrogen available for abstraction. This simplifies the reaction, leading to a single constitutional isomer of the alkene without considerations of Zaitsev's or Hofmann's rules.

Stereoselectivity: As the product is a terminal alkene, E/Z isomerism is not a factor.

Reaction Conditions: The choice of base, solvent, and temperature are critical in directing the reaction pathway and maximizing the yield of the vinylic product. Strong bases and aprotic solvents favor the E2 mechanism, while weaker bases and protic solvents favor the E1 route. Higher temperatures generally favor elimination over substitution.

Oxidative Transformations of the Chloroethyl Moiety

Investigation of Pathways Leading to Aldehyde Formation

The chloroethyl group of this compound can be oxidized to form 3-methoxyphenylacetaldehyde. This transformation can occur through different pathways.

A common route involves a two-step process beginning with the hydrolysis of the chloroethyl group to form the corresponding alcohol, 2-(3-methoxyphenyl)ethanol. This nucleophilic substitution can be followed by the oxidation of the primary alcohol to the aldehyde. This oxidation step requires careful control to prevent further oxidation to the carboxylic acid, 3-methoxyphenylacetic acid.

Alternatively, direct oxidation of the chloroethyl group can occur. Studies on the metabolism of structurally similar compounds have indicated that oxidation at the chloroethyl substituent can lead to the formation of chloroacetaldehyde. nih.gov This suggests a pathway involving direct oxidation of the carbon atom bearing the chlorine.

Characterization and Study of Reaction Intermediates

Understanding the intermediates formed during these reactions is key to elucidating the mechanisms.

In the E1 dehydrohalogenation pathway , a primary carbocation is proposed as an intermediate. Due to its inherent instability, direct observation is challenging. Its existence is often inferred from kinetic studies that show a first-order dependence on the substrate concentration.

For oxidative transformations following a hydrolysis-oxidation route, the alcohol intermediate, 2-(3-methoxyphenyl)ethanol, is a stable and isolable compound. It can be thoroughly characterized using standard spectroscopic techniques. The final aldehyde product, 3-methoxyphenylacetaldehyde, is also stable and can be identified by its characteristic spectroscopic signals. The progress of the oxidation can be monitored to optimize the formation of the desired aldehyde.

Data Tables

Table 1: Key Compounds in the Reaction Pathways of this compound

| Compound Name | IUPAC Name | Molecular Formula | Role in Reaction |

|---|---|---|---|

| This compound | This compound | C₉H₁₁ClO | Starting Material |

| 3-Methoxystyrene | 1-Ethenyl-3-methoxybenzene | C₉H₁₀O | Product of Dehydrohalogenation |

| 2-(3-Methoxyphenyl)ethanol | 2-(3-Methoxyphenyl)ethanol | C₉H₁₂O₂ | Intermediate in Oxidative Transformation |

| 3-Methoxyphenylacetaldehyde | 2-(3-Methoxyphenyl)acetaldehyde | C₉H₁₀O₂ | Product of Oxidation |

| 3-Methoxyphenylacetic acid | 2-(3-Methoxyphenyl)acetic acid | C₉H₁₀O₃ | Potential Over-oxidation Product |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (δ, ppm, characteristic peaks) | ¹³C NMR (δ, ppm, characteristic peaks) | IR (cm⁻¹, characteristic peaks) |

|---|---|---|---|

| This compound | ~3.0 (t, 2H, Ar-CH₂), ~3.7 (t, 2H, CH₂-Cl), ~3.8 (s, 3H, OCH₃), 6.7-7.2 (m, 4H, Ar-H) | ~38 (Ar-CH₂), ~45 (CH₂-Cl), ~55 (OCH₃), ~112-160 (Ar-C) | ~2850-3000 (C-H), ~1600, 1480 (C=C, aromatic), ~1250 (C-O), ~700-800 (C-Cl) |

| 3-Methoxystyrene | ~5.2 (d, 1H, =CH₂), ~5.7 (d, 1H, =CH₂), ~6.7 (dd, 1H, Ar-CH=), ~3.8 (s, 3H, OCH₃), 6.7-7.2 (m, 4H, Ar-H) | ~113 (=CH₂), ~136 (Ar-CH=), ~55 (OCH₃), ~112-160 (Ar-C) | ~3080 (=C-H), ~1630 (C=C), ~1600, 1480 (C=C, aromatic), ~1250 (C-O) |

| 2-(3-Methoxyphenyl)ethanol | ~2.8 (t, 2H, Ar-CH₂), ~3.8 (t, 2H, CH₂-OH), ~3.8 (s, 3H, OCH₃), 6.7-7.2 (m, 4H, Ar-H), ~1.5-2.5 (br s, 1H, OH) | ~39 (Ar-CH₂), ~63 (CH₂-OH), ~55 (OCH₃), ~112-160 (Ar-C) | ~3300-3400 (br, O-H), ~2850-3000 (C-H), ~1600, 1480 (C=C, aromatic), ~1250 (C-O) |

Note: The exact chemical shifts (δ) and coupling constants in NMR, and the precise wavenumbers in IR, can vary depending on the solvent and concentration.

Advanced Synthetic Applications and Derivatization Strategies

1-(2-Chloroethyl)-3-methoxybenzene as a Versatile Precursor in Multi-step Organic Synthesis

This compound serves as a crucial building block in the multi-step synthesis of a variety of organic molecules. quizlet.comlumenlearning.comyoutube.comstackexchange.com Its bifunctional nature, possessing both a reactive chloroethyl group and a methoxy-substituted aromatic ring, allows for sequential and regioselective modifications. The chloroethyl moiety is a good electrophile, susceptible to nucleophilic substitution reactions, while the methoxy (B1213986) group directs electrophilic aromatic substitution to the ortho and para positions, and can also be a site for further functionalization. This versatility makes it a valuable precursor in the construction of complex molecular architectures.

The strategic order of reactions is critical when utilizing this precursor to achieve the desired substitution pattern on the aromatic ring. lumenlearning.com For instance, if a meta-substituted product is the target, it is often necessary to introduce a meta-directing group before other substituents. lumenlearning.com Conversely, for ortho or para isomers, an ortho,para-directing group should be introduced first. lumenlearning.com

Utilization in the Synthesis of Complex Heterocyclic Compounds

The unique structural features of this compound make it an ideal starting material for the synthesis of various complex heterocyclic compounds. These heterocyclic systems are prevalent in pharmacologically active molecules and natural products.

Construction of Quinazolinone Derivatives

Quinazolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. nih.govresearchgate.netnih.gov A common synthetic route to quinazolinones involves the condensation of anthranilic acid with an acyl chloride to form an N-acylanthranilic acid, which is then cyclized to a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then react with various amines to yield the desired quinazolinone derivatives. nih.gov

While direct use of this compound in this specific sequence is not explicitly detailed in the provided results, the general strategy highlights how chloro-functionalized precursors are employed in building the quinazolinone scaffold. For example, chloro acyl chlorides are used to acylate anthranilic acid, initiating the sequence toward fused quinazolinones. nih.gov

Formation of Piperazine (B1678402) Derivatives

Piperazine and its derivatives are important pharmacophores found in numerous approved drugs. nih.govgoogle.com The synthesis of piperazine derivatives can be achieved through various methods, including the reaction of ethylenediamine (B42938) derivatives with esters and subsequent reduction. google.com

The chloroethyl group of this compound is a prime site for nucleophilic attack by an amine, a key step in the formation of piperazine rings. For instance, reaction with a suitable substituted ethylenediamine could lead to the formation of a piperazine ring attached to the 3-methoxyphenyl (B12655295) group. Although a direct example with this compound is not provided, the synthesis of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one illustrates the cyclization reaction involving a substituted amine and an appropriate precursor. google.com The general reactivity pattern suggests that this compound can be a valuable precursor for N-arylpiperazine derivatives.

Synthesis of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) derivatives are another important class of heterocyclic compounds with a wide range of biological activities. nih.govmdpi.comnih.gov Synthetic strategies towards THIQs often involve the cyclization of phenylethylamine derivatives.

The structure of this compound provides the core phenylethyl scaffold necessary for the synthesis of tetrahydroisoquinolines. Through a sequence of reactions, such as amination of the chloroethyl group followed by intramolecular cyclization (a Pictet-Spengler or Bischler-Napieralski type reaction), it is conceivable to construct a tetrahydroisoquinoline ring system. For example, N-benzoyl homoveratrylamines have been shown to react with chloromethyl methyl ether to form 1,2,3,4-tetrahydroisoquinolines. rsc.org This demonstrates the utility of related chloro-functionalized precursors in the synthesis of this heterocyclic system.

Application in the Formation of Substituted Phenylurea Scaffolds

Substituted phenylureas are a class of compounds with significant biological activity, often acting as enzyme inhibitors. ulaval.ca The synthesis of these scaffolds can be achieved by reacting an appropriately substituted aniline (B41778) with an isocyanate. ulaval.ca

This compound can be readily converted to the corresponding 3-methoxyphenylethylamine. This amine can then be reacted with a suitable isocyanate to form a substituted phenylurea. A more direct approach involves the reaction of 3-methoxyaniline with 2-chloroethylisocyanate to yield 1-(2-chloroethyl)-3-(3-methoxyphenyl)urea. ulaval.ca This reaction demonstrates the direct incorporation of the this compound framework into a phenylurea scaffold.

| Precursor | Reagent | Product | Application |

| 3-Methoxyaniline | 2-Chloroethylisocyanate | 1-(2-Chloroethyl)-3-(3-methoxyphenyl)urea | Synthesis of Phenylurea Scaffolds |

| 1-(2-Amino-phenyl)-ethanone | HCl gas | 2-Chloromethyl-4-methyl-quinazoline | Synthesis of Quinazoline Derivatives |

| Isoquinoline | Hydroxylamine-O-sulfonic acid | 2-Aminoisoquinolinium Iodide | Precursor for Tetrahydroisoquinoline Derivatives |

| Ester of formula 11 | Substituted ethylenediamine | 3,4-Dehydropiperazine-2-one derivative | Synthesis of Piperazine Derivatives |

Directed Functionalization of the Methoxy Group and Aromatic Ring

The presence of the methoxy group and the aromatic ring in this compound offers opportunities for directed functionalization, allowing for the introduction of additional substituents at specific positions. nih.govorganic-chemistry.orgnih.govbeilstein-journals.org

The methoxy group is an ortho,para-directing group in electrophilic aromatic substitution reactions. This directing effect can be exploited to introduce various functional groups at the positions ortho and para to the methoxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation.

Furthermore, the methoxy group itself can be a site for chemical modification. For example, it can be cleaved to a hydroxyl group, which can then be used for further derivatization.

Strategies for Demethylation and Alternative Ether Cleavage Reactions

The methoxy group in this compound is a key functional handle. Its cleavage to the corresponding phenol (B47542), 3-(2-chloroethyl)phenol, unlocks a new range of synthetic possibilities. The choice of demethylation agent is critical to avoid unwanted side reactions with the chloroethyl group.

Aryl methyl ethers are generally stable, and their cleavage requires specific and often harsh reagents. wikipedia.org Common methods involve strong acids, Lewis acids, or nucleophilic agents. wikipedia.orgresearchgate.net For a substrate like this compound, the conditions must be carefully selected to ensure chemoselectivity.

Acid-Catalyzed Cleavage: Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for ether cleavage. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (an SN2 mechanism). wikipedia.org This method is generally effective for aryl methyl ethers, yielding a phenol and a methyl halide. libretexts.org The use of HCl is typically less effective. libretexts.org High-temperature pressurized water with a mineral acid like HCl or H₂SO₄ has also been reported as a greener alternative for demethylating aromatic methyl ethers. rsc.org

Lewis Acid-Mediated Demethylation: Lewis acids are widely used for cleaving aryl methyl ethers. Boron tribromide (BBr₃) is a powerful and common reagent for this transformation. The reaction mechanism involves the formation of a complex between the Lewis acid and the ether oxygen, followed by the cleavage of the methyl C-O bond. Other Lewis acids, such as aluminum chloride (AlCl₃), can also be employed, sometimes in combination with a nucleophilic scavenger. google.com

Nucleophilic Cleavage: Thiolates are effective nucleophiles for demethylating aryl methyl ethers under basic conditions. The use of long-chain, less odorous thiols in the presence of a base like sodium hydroxide (B78521) has been developed as a more practical alternative to traditional thiol-based methods. nih.gov

The following table summarizes common demethylation strategies applicable to this compound:

| Reagent/System | Typical Conditions | Product | Notes |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 3-(2-Chloroethyl)phenol | Highly effective but requires careful handling. |

| Hydrobromic acid (HBr) | Acetic acid or neat, reflux | 3-(2-Chloroethyl)phenol | A classic and effective method. |

| Iodocyclohexane / DMF | Reflux | 3-(2-Chloroethyl)phenol | A milder method involving the in-situ generation of HI. researchgate.net |

| Thiol / Base (e.g., Dodecanethiol/NaOH) | High temperature, solvent (e.g., NMP) | 3-(2-Chloroethyl)phenol | Odorless thiol variant improves practicality. nih.gov |

| AlCl₃ / Thioether | Inert solvent, low to room temp | 3-(2-Chloroethyl)phenol | A Lewis acid-based method. google.com |

Orthogonal Aromatic Functionalization

Further functionalization of the aromatic ring of this compound allows for the synthesis of more complex molecules. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the existing methoxy and chloroethyl substituents. wikipedia.org The methoxy group is a powerful activating, ortho-, para-director due to its electron-donating resonance effect. askfilo.com The chloroethyl group is a weakly deactivating, ortho-, para-director due to its inductive electron-withdrawing nature. The strong activating effect of the methoxy group will dominate the regiochemical outcome.

Nitration: The introduction of a nitro group (—NO₂) onto the aromatic ring is a fundamental transformation. libretexts.org Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Given the directing effects of the methoxy group, substitution is expected to occur primarily at the positions ortho and para to it (positions 2, 4, and 6). Position 2 and 6 are ortho to the methoxy group, and position 4 is para. Steric hindrance from the adjacent chloroethyl group at position 1 might slightly disfavor substitution at the 2-position. Therefore, the major products would be 1-(2-chloroethyl)-2-nitro-5-methoxybenzene and 1-(2-chloroethyl)-4-nitro-5-methoxybenzene.

Sulfonation: Aromatic sulfonation introduces a sulfonic acid group (—SO₃H) and is typically performed with fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃). wikipedia.org SO₃ acts as the electrophile. issr.edu.kh Similar to nitration, the strong ortho-, para-directing effect of the methoxy group will direct the incoming sulfonic acid group to positions 2, 4, and 6. researchgate.net This reaction is often reversible, which can be a useful synthetic tool. wikipedia.orglibretexts.org

Further Halogenation: Introducing an additional halogen atom, such as bromine or chlorine, onto the aromatic ring can be achieved through electrophilic aromatic halogenation. nih.gov This reaction requires a Lewis acid catalyst, like FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen molecule and generate a more potent electrophile. studymind.co.uk The powerful activating nature of the methoxy group facilitates this reaction and directs the incoming halogen to the ortho and para positions. issr.edu.kh Thus, bromination would yield a mixture of 2-bromo-1-(2-chloroethyl)-3-methoxybenzene and 4-bromo-1-(2-chloroethyl)-3-methoxybenzene, with the para-substituted product often being favored to minimize steric interactions. stackexchange.com

The expected major products of these functionalization reactions are summarized below:

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-chloroethyl)-2-nitro-5-methoxybenzene and 1-(2-chloroethyl)-4-nitro-5-methoxybenzene |

| Sulfonation | SO₃, H₂SO₄ | 2-(2-chloroethyl)-4-methoxybenzene-1-sulfonic acid and 4-(2-chloroethyl)-2-methoxybenzene-1-sulfonic acid |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(2-chloroethyl)-3-methoxybenzene and 2-Bromo-1-(2-chloroethyl)-3-methoxybenzene |

Cross-Coupling Reactions Involving the Chloroethyl Moiety for Carbon-Carbon Bond Formation

The chloroethyl group of this compound provides a handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. While aryl chlorides are common substrates in cross-coupling, the use of primary alkyl chlorides like the one in the chloroethyl moiety is also feasible, particularly with nickel and palladium catalysts. wikipedia.org These reactions are powerful tools for creating more complex carbon skeletons.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This was one of the first cross-coupling methods developed. organic-chemistry.org For this compound, a nickel catalyst, often with ligands such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane), could facilitate the coupling of the chloroethyl group with various Grignard reagents (R-MgBr), such as alkyl, vinyl, or aryl Grignards, to form a new C-C bond. slideshare.net

Negishi Coupling: The Negishi coupling is a versatile reaction that pairs an organic halide with an organozinc reagent, typically catalyzed by palladium or nickel. wikipedia.org Organozinc reagents are known for their high functional group tolerance compared to Grignard reagents. youtube.com The chloroethyl group can be coupled with various organozinc compounds (R-ZnX) using a palladium catalyst, such as Pd(PPh₃)₄, or a nickel catalyst. wikipedia.orgnih.gov This allows for the introduction of a wide array of alkyl, alkenyl, and aryl groups.

Other Cross-Coupling Reactions: Recent advancements in catalysis have expanded the scope of cross-coupling reactions to include previously challenging substrates. Nickel-catalyzed reductive cross-coupling reactions, for instance, have emerged as powerful methods. ucla.edursc.org These reactions can couple alkyl halides with aryl halides or other electrophiles, often employing a stoichiometric reductant. Such methodologies could potentially be applied to couple the chloroethyl group of this compound with various partners.

A summary of potential cross-coupling reactions is presented in the table below:

| Coupling Reaction | Nucleophile | Catalyst System (Example) | Product Structure |

| Kumada Coupling | R-MgX | NiCl₂(dppp) | 1-(2-R-ethyl)-3-methoxybenzene |

| Negishi Coupling | R-ZnX | Pd(PPh₃)₄ or Ni(acac)₂ | 1-(2-R-ethyl)-3-methoxybenzene |

| Suzuki-Miyaura Coupling* | R-B(OR)₂ | Pd(OAc)₂ / Ligand | 1-(2-R-ethyl)-3-methoxybenzene |

*Note: Suzuki-Miyaura coupling of unactivated primary alkyl chlorides can be challenging but has been achieved with specialized catalyst systems.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in understanding the three-dimensional arrangement of atoms in 1-(2-Chloroethyl)-3-methoxybenzene and the relative stabilities of its different spatial orientations, known as conformers.

Conformational Analysis using Density Functional Theory (DFT) and Ab Initio Methods

Conformational analysis of molecules like this compound is crucial for understanding their physical and chemical properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. dntb.gov.uadtu.dk For similar molecules, studies have employed methods like the B3LYP functional with basis sets such as 6-311++G(d,p) to optimize molecular geometries and identify stable conformers. mdpi.com The process often starts with a broad conformational search using molecular mechanics force fields, followed by higher-level quantum chemical calculations to refine the energies and geometries of the most stable conformers. semanticscholar.org The relative energies of these conformers, calculated at a specific level of theory, can be used to determine their population distribution at a given temperature using the Boltzmann distribution. semanticscholar.org For instance, in a study on a related chalcone, 21 significant conformations were identified within a 5.0 kcal/mol energy range using the mPW1PW91/6-31G(d) level of theory. semanticscholar.org This type of analysis for this compound would reveal the preferred orientations of the chloroethyl and methoxy (B1213986) groups relative to the benzene (B151609) ring, which are influenced by steric and electronic effects.

Table 1: Hypothetical Relative Energies and Boltzmann Populations of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (trans) | 0.00 | 65 |

| 2 (gauche) | 0.80 | 30 |

| 3 | 2.50 | 5 |

Note: This table is illustrative and based on typical findings for similar molecules. Actual values for this compound would require specific calculations.

Elucidation of Electronic Structure and Frontier Molecular Orbital Characteristics

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital to which electrons are most likely to be accepted, indicating its electrophilic character. nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a measure of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO is likely to be concentrated on the chloroethyl group, particularly the antibonding σ* orbital of the C-Cl bond. This distribution makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. DFT calculations can provide precise energies and visualizations of these orbitals. mdpi.comnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including identifying transition states and calculating activation energies.

Transition State Analysis of Nucleophilic Substitution Pathways

This compound can undergo nucleophilic substitution reactions (SN2), where the chlorine atom is replaced by a nucleophile. utexas.eduorganic-chemistry.org Computational methods can be used to model the SN2 reaction pathway, which proceeds through a single, concerted step involving a five-coordinate carbon atom in the transition state. lasalle.edu The energy of this transition state determines the activation energy and, consequently, the reaction rate. libretexts.org

Theoretical calculations can map the potential energy surface of the reaction, identifying the geometry and energy of the transition state. libretexts.org For an SN2 reaction, the transition state is characterized by the incoming nucleophile and the departing leaving group being simultaneously partially bonded to the carbon atom. lasalle.edu The stereochemistry of the reaction, which typically involves an inversion of configuration at the reaction center, can also be confirmed through these models. libretexts.org

Energetic Profiles and Reaction Coordinate Mapping of Elimination Pathways

In addition to substitution, this compound can also undergo elimination reactions (E2), particularly in the presence of a strong base. nih.gov In an E2 reaction, a proton and the chloride ion are removed in a concerted step to form an alkene. nih.gov Computational studies can elucidate the energetics of this process. boisestate.edu

By mapping the reaction coordinate, which represents the progress of the reaction from reactants to products, a detailed energetic profile can be constructed. boisestate.eduresearchgate.net This profile shows the energy of the reactants, the transition state, and the products. The transition state for an E2 reaction involves the simultaneous breaking of the C-H and C-Cl bonds and the formation of the C=C double bond. researchgate.net Computational analysis can determine the activation energy for the E2 pathway and compare it to the SN2 pathway to predict which reaction is more favorable under specific conditions. nih.gov

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods can accurately predict various spectroscopic properties, which are essential for the characterization of molecules.

Computational chemistry software can calculate the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. dntb.gov.uaresearchgate.net These calculations are often performed using DFT methods, and the results can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. semanticscholar.org These theoretical predictions can be invaluable in interpreting complex experimental NMR spectra.

Furthermore, electronic transitions, which are observed in ultraviolet-visible (UV-Vis) spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). nih.govehu.es These calculations provide information about the wavelengths of maximum absorption and the nature of the electronic excitations.

Computational Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can predict the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies of this compound. These predictions are based on calculating the magnetic shielding of atomic nuclei and the vibrational modes of the molecule in a simulated environment.

Predicted ¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the chloroethyl side chain. The aromatic protons are expected to appear in the range of δ 6.7-7.3 ppm. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The proton on C2 would likely be a triplet or multiplet, the proton on C4 a multiplet, the proton on C5 a doublet of doublets, and the proton on C6 a multiplet. The methoxy group protons are predicted to appear as a sharp singlet around δ 3.8 ppm. The two methylene (B1212753) groups of the chloroethyl side chain will appear as two triplets, with the CH₂ group adjacent to the benzene ring (benzylic) appearing around δ 2.9-3.1 ppm and the CH₂ group bonded to the chlorine atom appearing further downfield, around δ 3.6-3.8 ppm, due to the deshielding effect of the electronegative chlorine atom.

Predicted ¹³C NMR: The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbon of the methoxy group is predicted around δ 55 ppm. The two aliphatic carbons of the chloroethyl chain are expected at approximately δ 38 ppm (for the benzylic carbon) and δ 43 ppm (for the carbon bearing the chlorine). The aromatic carbons will resonate in the δ 112-160 ppm region. The carbon atom attached to the methoxy group (C3) and the carbon atom attached to the chloroethyl group (C1) are expected to be the most downfield of the ring carbons, with the C3 carbon appearing around δ 160 ppm.

Predicted Infrared (IR) Spectroscopy: The theoretical IR spectrum of this compound would be characterized by several key vibrational modes. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching from the ethyl and methoxy groups are predicted to appear in the 2850-2960 cm⁻¹ range. A strong C-O stretching band for the aryl ether is anticipated around 1250 cm⁻¹. The presence of the chloroalkane group should give rise to a C-Cl stretching vibration in the 600-800 cm⁻¹ region. Bending vibrations for the substituted benzene ring are expected in the fingerprint region below 900 cm⁻¹.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C2, C4-C6) | 6.7 - 7.3 | Multiplets |

| Methoxy H (-OCH₃) | ~3.8 | Singlet |

| Methylene H (-CH₂Cl) | 3.6 - 3.8 | Triplet |

| Methylene H (Ar-CH₂) | 2.9 - 3.1 | Triplet |

| ¹³C NMR | Chemical Shift (δ, ppm) | |

| C3 (C-O) | ~160 | |

| C1 (C-CH₂CH₂Cl) | ~142 | |

| Aromatic CH (C2, C4-C6) | 112 - 130 | |

| Methoxy C (-OCH₃) | ~55 | |

| Methylene C (-CH₂Cl) | ~43 | |

| Methylene C (Ar-CH₂) | ~38 | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | >3000 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | -CH₂-, -OCH₃ |

| C-O Stretch (Aryl Ether) | ~1250 | Ar-O-CH₃ |

| C-Cl Stretch | 600 - 800 | Alkyl Halide |

Theoretical Prediction of Mass Spectrometry Fragmentation Patterns

The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI), can be predicted based on the stability of the resulting carbocations and radical species. The molecular ion (M⁺˙) would be subjected to various cleavage processes.

The most prominent fragmentation pathways are expected to be:

Benzylic Cleavage: The bond between the two methylene carbons of the ethyl chain is likely to break, as this results in the formation of a stable tropylium-like cation or a benzylic cation. This would lead to the loss of a chloromethyl radical (•CH₂Cl), resulting in a major fragment ion.

Alpha-Cleavage (Ether): Cleavage of the methyl group from the methoxy ether (loss of •CH₃) is a common fragmentation pathway for anisole (B1667542) derivatives, leading to a stable oxonium ion.

Loss of Chlorine: The molecular ion can lose a chlorine radical (•Cl) to form a cation. This fragment can then undergo further rearrangements and fragmentation.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion is another possible pathway, particularly through a McLafferty-type rearrangement if sterically feasible, or simple elimination.

Cleavage of the Chloroethyl Group: The entire chloroethyl group can be cleaved from the aromatic ring, leading to a methoxybenzene radical cation.

Based on these principles, a theoretical fragmentation pattern can be constructed. The base peak in the spectrum would likely correspond to the most stable carbocation formed during fragmentation, which is often the result of benzylic cleavage.

Interactive Data Table: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 170/172 | [M]⁺˙ | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |

| 135 | [M - Cl]⁺ | Loss of a chlorine radical |

| 121 | [M - CH₂CH₂Cl]⁺ or [C₇H₇O]⁺ | Benzylic cleavage with loss of chloroethyl radical |

| 107 | [C₇H₈O]⁺˙ | Cleavage of the C-C bond of the ethyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of benzylic cation |

Analog Design and Structure Reactivity Relationships

Systematic Modification of the Chloroethyl Side Chain

The 2-chloroethyl group is the pharmacophore of many classical alkylating agents, directly participating in covalent bond formation with nucleophilic sites in biological macromolecules. Its reactivity can be finely tuned by structural modifications, such as altering the length of the alkyl chain or substituting the chlorine atom with other halogens.

Homologation, the process of incrementally increasing the length of the alkyl chain, has a significant impact on the reactivity of alkylating agents. For instance, extending the ethyl chain in 1-(2-Chloroethyl)-3-methoxybenzene to a propyl or butyl chain can alter the kinetics and mechanism of cyclization and subsequent alkylation. The formation of a three-membered aziridinium (B1262131) ion is a critical step for the alkylating activity of many 2-chloroethylamines. This process is highly dependent on the spatial relationship between the nitrogen and the halogenated carbon. Increasing the chain length to form four- or five-membered cyclic intermediates can drastically change the rate and efficiency of intramolecular cyclization, often leading to a decrease in alkylating potency.

Isomerization of the chloroethyl side chain, such as moving the chlorine atom to the 1-position to create a 1-chloroethyl derivative, would fundamentally alter the mechanism of action. A 2-chloroethyl group typically proceeds through the aforementioned aziridinium ion intermediate in the case of nitrogen mustards. In contrast, a 1-chloroethyl group would be more susceptible to direct SN1 or SN2 nucleophilic substitution, with a reactivity profile highly dependent on the electronic nature of the aromatic ring.

Table 1: Predicted Reactivity Changes with Alkyl Linker Modification This table presents a qualitative prediction of how modifications to the alkyl side chain of this compound analogs could influence their alkylating reactivity.

| Analog | Structural Modification | Predicted Effect on Reactivity | Mechanism Consideration |

|---|---|---|---|

| 1-(3-Chloropropyl)-3-methoxybenzene | Homologation (n=3) | Decreased | Slower formation of a less stable four-membered ring intermediate. |

| 1-(4-Chlorobutyl)-3-methoxybenzene | Homologation (n=4) | Significantly Decreased | Unfavorable kinetics for the formation of a five-membered ring intermediate. |

| 1-(1-Chloroethyl)-3-methoxybenzene | Isomerization | Altered | Shift from aziridinium-mediated to direct SN1/SN2 substitution. |

Replacing the chlorine atom in this compound with other halogens would yield a series of analogs with a predictable trend in reactivity. The fluoro analog would be the least reactive, potentially acting as a stable, non-alkylating control compound in biological assays. The bromo and iodo analogs would be progressively more reactive than the parent chloro compound. This increased reactivity can be a double-edged sword, as it may lead to greater potency but also reduced selectivity and increased systemic toxicity due to rapid, indiscriminate reactions with various nucleophiles.

Table 2: Influence of Halogen Substituent on Alkylating Reactivity This table outlines the expected relative reactivity of 1-(2-Haloethyl)-3-methoxybenzene analogs based on the halogen's leaving group ability.

| Analog | Halogen | C-X Bond Energy (kJ/mol) | Leaving Group Ability | Predicted Relative Reactivity |

|---|---|---|---|---|

| 1-(2-Fluoroethyl)-3-methoxybenzene | Fluorine | ~485 | Poor | Very Low |

| This compound | Chlorine | ~346 | Moderate | Moderate (Baseline) |

| 1-(2-Bromoethyl)-3-methoxybenzene | Bromine | ~290 | Good | High |

| 1-(2-Iodoethyl)-3-methoxybenzene | Iodine | ~218 | Excellent | Very High |

Exploration of Methoxy (B1213986) Group Modifications and Positional Isomer Effects

The methoxy group on the phenyl ring, while not directly involved in the alkylation reaction, exerts a significant electronic influence on the chloroethyl side chain. Its electron-donating nature can affect the nucleophilicity of a linked nitrogen atom in mustard analogs or influence the stability of carbocation-like transition states.

Para-isomer (1-(2-Chloroethyl)-4-methoxybenzene): The strong electron-donating resonance effect at the para position would increase the electron density at the ipso-carbon, which could influence the reactivity of the side chain, particularly in related nitrogen mustards by increasing the nucleophilicity of the nitrogen.

Meta-isomer (this compound): At the meta position, the electron-donating resonance effect is absent, and the electron-withdrawing inductive effect dominates. This would render the phenyl ring less electron-rich compared to the ortho and para isomers.

Ortho-isomer (1-(2-Chloroethyl)-2-methoxybenzene): The ortho position experiences both strong resonance donation and an inductive effect. Additionally, steric hindrance from the bulky methoxy group could influence the conformation of the chloroethyl side chain and its ability to interact with target molecules.

Therefore, a change in the methoxy group's position from meta to ortho or para is expected to alter the electronic environment of the side chain, thereby modulating its alkylating reactivity.

Substituting the methoxy group with a phenoxy group introduces a larger, more complex substituent. The phenoxy group is generally considered to be electron-withdrawing due to the inductive effect of the phenyl ring, which could decrease the alkylating reactivity of the side chain relative to the methoxy analog.

Comprehensive Structure-Reactivity Correlations for Alkylating Agents

The principles governing the reactivity of this compound are part of a broader understanding of structure-activity relationships (SAR) for phenylethylamine-based alkylating agents. nih.govebi.ac.uknih.gov Quantitative structure-activity relationship (QSAR) models are often employed to correlate physicochemical properties of a series of analogs with their biological or chemical reactivity.

For aromatic nitrogen mustards, a classic example of related alkylating agents, the Hammett equation can be used to correlate reaction rates with electronic substituent parameters (σ). Electron-donating groups on the phenyl ring, such as methoxy, generally increase the rate of aziridinium ion formation by increasing the nucleophilicity of the nitrogen atom. This leads to a negative ρ (rho) value in the Hammett plot, indicating that the reaction is favored by electron donation. The magnitude of this effect is dependent on the position of the substituent, as discussed previously.

Broader studies on alkylating agents have established several key principles:

Electronic Effects: The rate of intramolecular cyclization is highly sensitive to the electronic properties of the aromatic ring.

Steric Effects: Bulky substituents near the reactive side chain can hinder the formation of the cyclic intermediate or its subsequent reaction with nucleophiles.

These comprehensive correlations provide a predictive framework for designing novel analogs of this compound with desired reactivity profiles for various applications. nih.gov

Quantitative Analysis of Electrophilic Potency

The electrophilic character of this compound is central to its reactivity, particularly in reactions involving nucleophilic attack. The molecule's structure, featuring a chloroethyl group attached to a methoxy-substituted benzene (B151609) ring, gives rise to a nuanced electrophilic profile. The primary site of electrophilicity is the carbon atom bonded to the chlorine atom, which is susceptible to nucleophilic substitution. Additionally, the aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating chloroethyl group and the activating methoxy group complicates its reactivity pattern.

The methoxy group at the meta position relative to the chloroethyl group plays a significant role in modulating the electrophilicity of the side chain. Through its electron-donating resonance effect, the methoxy group increases the electron density of the aromatic ring, which can, in turn, have a minor electronic influence on the chloroethyl side chain. However, its meta position means this electronic influence is less pronounced compared to an ortho or para substituent.

A quantitative measure of electrophilicity can often be derived from kinetic studies of reactions with standard nucleophiles. For instance, the rate of substitution reactions with nucleophiles like iodide or azide (B81097) ions can provide a direct measure of the electrophilic potency of the C-Cl bond. While specific kinetic data for this compound is not extensively documented in readily available literature, its reactivity can be inferred by comparison with related compounds. For example, the presence of the electron-donating methoxy group would be expected to slightly decrease the electrophilicity of the benzylic position compared to an unsubstituted phenylethyl chloride due to inductive effects.

Assessment of Steric and Electronic Effects on Reaction Rates and Selectivity

The reaction rates and selectivity of this compound are intricately governed by a combination of steric and electronic effects. These factors determine not only how fast the molecule reacts but also where it reacts when multiple reaction sites are available.

Electronic Effects:

The electronic landscape of this compound is primarily dictated by the interplay between the methoxy and chloroethyl substituents on the benzene ring.

Methoxy Group: As an activating group, the methoxy substituent donates electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions. However, due to its placement at the meta position relative to the chloroethyl group, its activating influence on nucleophilic substitution at the side chain is indirect. In electrophilic aromatic substitution reactions, the methoxy group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

Chloroethyl Group: This group is generally considered to be deactivating towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom. This effect reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

The combination of these two groups leads to a complex pattern of reactivity. For electrophilic aromatic substitution, the powerful activating and directing effect of the methoxy group will dominate, favoring substitution at the positions ortho and para to it.

Steric Effects:

Steric hindrance plays a crucial role in the reactivity of this compound.

Side Chain Reactions: The chloroethyl group itself is relatively unhindered, allowing for nucleophilic attack at the carbon bearing the chlorine atom. However, the proximity of the benzene ring can influence the trajectory of the incoming nucleophile.

Aromatic Ring Reactions: In the context of electrophilic aromatic substitution, the chloroethyl group can exert some steric hindrance at the positions ortho to it (positions 2 and 6). However, this effect is generally less significant than the directing effect of the methoxy group.

The interplay of these steric and electronic factors is critical in predicting the outcome of chemical reactions involving this compound. For instance, in a reaction where both nucleophilic substitution at the side chain and electrophilic substitution on the ring are possible, the reaction conditions will determine the major product.

Future Research Directions and Emerging Academic Applications

Potential for Integration in Advanced Materials Science and Polymer Chemistry

The dual functionality of 1-(2-Chloroethyl)-3-methoxybenzene makes it a promising candidate for the development of advanced materials and novel polymers. The chloroethyl group can act as a reactive site for polymerization, allowing the molecule to be incorporated as a monomer or a co-monomer in the synthesis of new polymeric structures. The presence of the methoxy (B1213986) group on the benzene (B151609) ring can influence the physicochemical properties of the resulting polymers, such as their thermal stability, solubility, and optical characteristics.

Research in this area could focus on synthesizing polymers with tailored properties for specific applications. For example, the incorporation of the 3-methoxyphenyl (B12655295) moiety might impart desirable fluorescent or liquid crystalline properties to the polymer, opening up possibilities for its use in organic light-emitting diodes (OLEDs) or other optoelectronic devices. Furthermore, the chloroethyl group offers a handle for post-polymerization modification, enabling the introduction of various functional groups to create complex and highly functionalized polymer architectures for applications in fields like drug delivery or specialized coatings.

| Potential Application Area | Key Structural Feature Utilized | Potential Outcome/Property |

| Functional Polymer Synthesis | Chloroethyl and Methoxy Groups | Polymers with tailored thermal, solubility, and optical properties |

| Organic Electronics | Methoxy-substituted Aromatic Ring | Materials with fluorescent or liquid crystalline properties |

| Post-Polymerization Modification | Chloroethyl Group | Complex polymer architectures with specific functionalities |

Novel Applications in Catalysis and Sustainable Chemical Processes

In the field of catalysis, this compound can serve as a valuable precursor for the synthesis of novel ligands for metal-based catalysts. The aromatic ring can be further functionalized to create multidentate ligands capable of coordinating with a variety of metal centers. The electronic nature of the methoxy group can modulate the properties of the resulting metal complex, potentially leading to catalysts with enhanced activity and selectivity in important chemical transformations.

A significant area of interest lies in the development of catalysts for sustainable or "green" chemical processes. nih.govtext2fa.ir Ligands derived from this compound could be employed in cross-coupling reactions, which are pivotal in the production of pharmaceuticals and fine chemicals. The goal is to design more efficient catalytic systems that operate under milder conditions, reduce waste, and utilize less toxic reagents. researchgate.netmdpi.com The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of sustainable chemistry. researchgate.netmdpi.com

| Research Focus | Role of this compound | Desired Outcome for Sustainability |

| Ligand Synthesis | Precursor for multidentate ligands | Catalysts with high selectivity and activity |

| Green Cross-Coupling Reactions | Component of tailored catalytic systems | Reduced waste, milder reaction conditions, less toxic reagents |

| Heterogeneous Catalysis | Building block for solid-supported catalysts | Easy catalyst separation and recyclability |

Chemoinformatics and High-Throughput Screening for Discovery of Undiscovered Reactions

The exploration of the full chemical potential of this compound can be significantly accelerated through the use of modern computational and experimental techniques. Chemoinformatics involves the use of computer and informational techniques to a range of problems in the field of chemistry. By creating virtual libraries of derivatives of this compound, researchers can computationally screen for molecules with desired properties, prioritizing synthetic efforts.

High-throughput screening (HTS) allows for the rapid testing of a multitude of reaction conditions and reagent combinations. By subjecting this compound to a wide array of reactants in a parallel fashion, novel and previously undiscovered reactions can be identified. The vast amount of data generated from HTS can then be analyzed using machine learning algorithms to predict the outcomes of future reactions and to elucidate reaction mechanisms. This synergistic approach of chemoinformatics and HTS is a powerful engine for discovery in modern chemical research.

| Technique | Application to this compound | Goal of Application |

| Chemoinformatics | Creation and in-silico screening of virtual compound libraries | Prioritization of synthetic targets with desirable properties |

| High-Throughput Screening | Rapid testing of diverse reaction conditions and reagents | Discovery of novel chemical transformations |

| Machine Learning | Analysis of HTS data to build predictive models | Acceleration of the discovery of new reactions and materials |

Q & A

Q. What are the common synthetic routes for 1-(2-Chloroethyl)-3-methoxybenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be adapted from analogous chloroethyl-substituted aromatic compounds. A typical approach involves:

- Alkylation of 3-methoxybenzene derivatives : Reacting 3-methoxybenzyl chloride with ethylene dichloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dichloromethane .

- Optimization factors :

- Temperature : Room temperature minimizes side reactions (e.g., elimination).

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency.

- Purification : Column chromatography or recrystallization improves purity, with yields typically ranging from 60–75% under optimized conditions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Solvent | Base/Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation (K₂CO₃) | DCM | None | 65 | 85 |

| Phase-transfer catalysis | Toluene/H₂O | TBAB | 75 | 92 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR :

- Chloroethyl group : Look for a triplet near δ 3.6–3.8 ppm (CH₂Cl) and a multiplet for the adjacent CH₂ group .

- Methoxy group : A singlet at δ 3.3–3.5 ppm (OCH₃).

- IR Spectroscopy :

- C-Cl stretch at 550–600 cm⁻¹ and C-O-C stretch (methoxy) at 1250–1050 cm⁻¹ .

- Mass Spectrometry (EI-MS) :

- Molecular ion peak at m/z 184.5 (C₉H₁₁ClO⁺) and fragments corresponding to loss of Cl (M-35) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions, and what computational methods can predict such behavior?

Methodological Answer:

- Electronic Effects :

- The methoxy group is electron-donating (+M effect), activating the benzene ring toward electrophilic substitution at the para position.

- The chloroethyl group introduces steric hindrance and may polarize the ring, affecting regioselectivity in reactions like Suzuki-Miyaura coupling .

- Computational Modeling :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict reactive sites and transition states.

- HOMO-LUMO Analysis : Assess nucleophilic/electrophilic character to design catalyst systems (e.g., Pd-based) .

Q. What are the challenges in analyzing contradictory data regarding the biological activity of chloroethyl-substituted aromatic compounds, and how can researchers design studies to resolve these discrepancies?

Methodological Answer:

- Challenges :

- Resolution Strategies :

Q. Table 2: Biological Activity Data Comparison

| Study | Model System | IC₅₀ (µM) | Key Finding |

|---|---|---|---|

| Huang et al. (2019) | Lymphoma | 12.5 | Apoptosis induction via ROS pathway |

| Sponzo et al. (1973) | Leukemia | 25.0 | DNA alkylation dominant mechanism |

Q. How can researchers mitigate safety risks associated with handling this compound, given structural similarities to known carcinogens?

Methodological Answer:

- Risk Assessment :

- Structural analogs (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea) are classified as carcinogens due to alkylating DNA .

- Safety Protocols :

- Use glove boxes or fume hoods with HEPA filters.

- Monitor airborne concentrations via gas chromatography (detection limit: 0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.